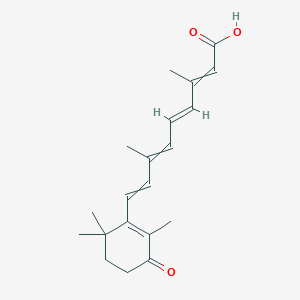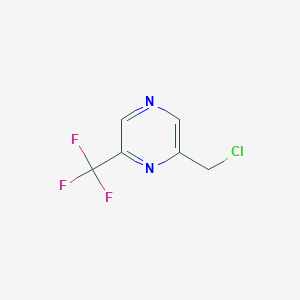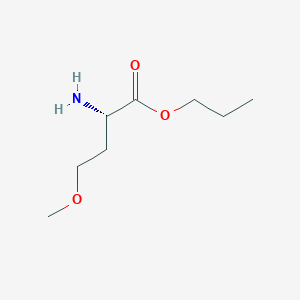
Propyl (2S)-2-amino-4-methoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (2S)-2-amino-4-methoxybutanoate is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of an amino group, a methoxy group, and a propyl ester group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (2S)-2-amino-4-methoxybutanoate typically involves the esterification of (2S)-2-amino-4-methoxybutanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl (2S)-2-amino-4-methoxybutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Propyl (2S)-2-amino-4-methoxybutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Propyl (2S)-2-amino-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and ester groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyl (2S)-2-amino-4-hydroxybutanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Propyl (2S)-2-amino-4-ethoxybutanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Propyl (2S)-2-amino-4-methylbutanoate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Propyl (2S)-2-amino-4-methoxybutanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
propyl (2S)-2-amino-4-methoxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-3-5-12-8(10)7(9)4-6-11-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
MPYIDBMXNRNOOC-ZETCQYMHSA-N |
Isomerische SMILES |
CCCOC(=O)[C@H](CCOC)N |
Kanonische SMILES |
CCCOC(=O)C(CCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


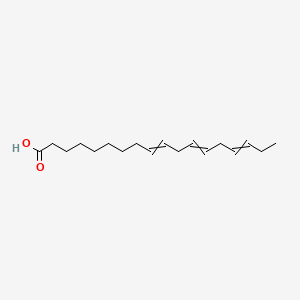
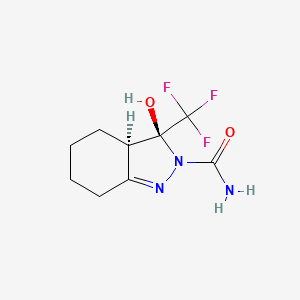
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)
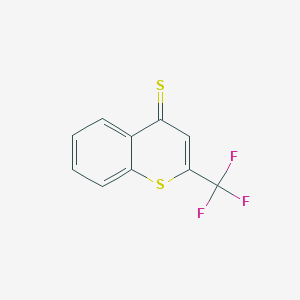

![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
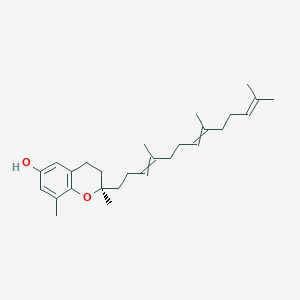
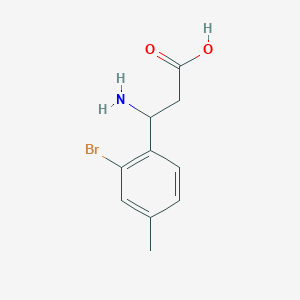

![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
